![molecular formula C18H20N2O4 B5568461 N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

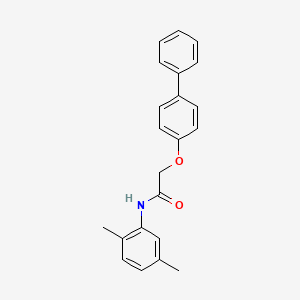

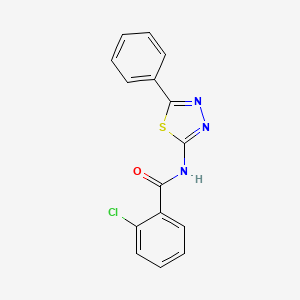

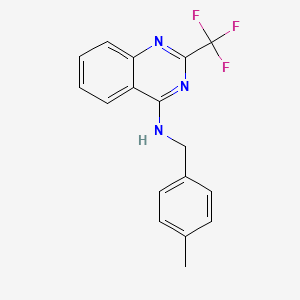

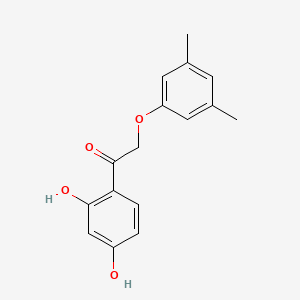

The molecule of interest belongs to a class of compounds known for their planar molecular structures, often including isoxazole and benzene groups. The structure of these molecules typically allows for specific intramolecular interactions and contributes to their chemical properties (Rodier et al., 1993).

Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes, including the formation of benzamide structures from corresponding benzoic acids. These processes may include variations in substituents and modifications to optimize the desired properties of the final product (Högberg et al., 1990).

Molecular Structure Analysis

Compounds in this category typically exhibit a planar structure, with angles between different rings indicating the degree of planarity. Molecular structures are often confirmed using techniques like X-ray crystallography, providing insights into intramolecular interactions and overall stability (Kranjc et al., 2012).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions, including but not limited to hydrogen bonding, pi-pi interactions, and reactions with nucleophiles. The specific reactivity can be influenced by the substituents present on the benzene and isoxazole rings (Schenone et al., 1991).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are largely determined by the molecular structure and intramolecular interactions. These properties can be characterized using various analytical techniques (Abu‐Hashem et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure. For instance, the presence of an isoxazole ring can significantly impact the electronic properties and, consequently, the chemical behavior of the compound (Jasztold-Howorko et al., 1994).

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research efforts have focused on synthesizing novel heterocyclic compounds due to their potential pharmacological activities. For instance, a study described the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic properties, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Radiopharmaceuticals Development

Another study focused on the high-yield synthesis of benzamide derivatives for the preparation of radiopharmaceuticals, demonstrating the importance of such compounds in medical diagnostics and therapy (Bobeldijk et al., 1990).

Acetylcholinesterase Inhibitors

Compounds structurally related to N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide have been evaluated as acetylcholinesterase inhibitors, showing potential for treating neurodegenerative diseases. A study synthesized and evaluated a benzisoxazole derivative as an in vivo radioligand for acetylcholinesterase, although it demonstrated limited specificity in brain imaging applications (Brown-Proctor et al., 1999).

Antimicrobial and Anti-inflammatory Agents

Research on benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones derived from 3,5-dimethyl-4-nitroisoxazole showed significant antimicrobial, anti-inflammatory, and analgesic activities. These findings indicate the potential of such compounds in developing new therapeutic agents (Rajanarendar et al., 2013).

Alzheimer's Disease Treatment

A study on 5-aroylindolyl-substituted hydroxamic acids demonstrated potent inhibitory selectivity against histone deacetylase 6, a promising target for Alzheimer's disease treatment. The compounds were effective in ameliorating disease phenotypes in animal models, suggesting a potential pathway for treating this neurodegenerative condition (Lee et al., 2018).

Propiedades

IUPAC Name |

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-5-12-8-14(24-19-12)10-20(3)18(21)17-11(2)15-7-6-13(22-4)9-16(15)23-17/h6-9H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKVDRENGPVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CN(C)C(=O)C2=C(C3=C(O2)C=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5568380.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B5568390.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)